2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-3-4-10(2)11(7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBFJDSAOCSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645875 | |
| Record name | 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-36-9 | |
| Record name | 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced separation techniques can enhance the production process, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Aromatic Reactivity
The methyl groups at the 2- and 5-positions are electron-donating via hyperconjugation, rendering the benzene ring electron-rich. This contrasts with simpler analogs like 1,3,5-trimethylbenzene (mesitylene), where methyl groups dominate directing effects.
Table 1: Directing Effects of Substituents in Benzene Derivatives
| Compound | Substituents | Dominant Directing Effect |
|---|---|---|
| 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene | Methyl (2,5), Dioxolane (1) | Ortho/Para (dioxolane) |
| Mesitylene | Methyl (1,3,5) | Meta (methyl) |
| 1-Methoxy-2,5-dimethylbenzene | Methyl (2,5), Methoxy (1) | Ortho/Para (methoxy) |
The dioxolane group’s steric bulk may hinder reactions at adjacent positions, a factor less pronounced in methoxy-substituted analogs .
Physical Properties
The dioxolane group enhances polarity compared to purely alkyl-substituted benzenes, increasing solubility in polar solvents like ethanol or acetone. For example, doxofylline (a xanthine derivative with a dioxolane group) exhibits moderate water solubility due to its heterocyclic oxygen atoms .
Table 2: Solubility Comparison
| Compound | Solubility in Water | Solubility in Ethanol |
|---|---|---|
| This compound* | Low | High |
| Doxofylline | Moderate | High |
| 1,3-Dimethoxybenzene | Low | High |
*Predicted based on structural analogs.
Chemical Stability
The 1,3-dioxolane group is an acetal, making it susceptible to acid-catalyzed hydrolysis. This contrasts with more stable six-membered acetals (e.g., tetrahydropyranyl ethers). For instance, the dioxolane in doxofylline is stable under physiological pH but hydrolyzes in strongly acidic conditions .
Table 3: Hydrolysis Rates of Acetal Groups
| Acetal Type | Hydrolysis Rate (Relative) | Conditions |
|---|---|---|
| 1,3-Dioxolane | Fast | 0.1 M HCl, 25°C |
| Tetrahydropyranyl (THP) | Slow | 0.1 M HCl, 25°C |
| Methoxy | Resistant | Acidic/Neutral |
Spectroscopic Characteristics
The dioxolane protons typically resonate at δ 3.7–4.5 ppm in $^1$H NMR, distinct from methoxy groups (δ 3.3–3.7 ppm). In the title compound, the methylene bridge (CH$_2$ between benzene and dioxolane) would appear near δ 4.0–4.5 ppm, similar to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (δ 3.8–4.2 ppm) .
Biological Activity
2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound characterized by a benzene ring with two methyl groups and a dioxolane substituent. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its applications in organic synthesis and potential therapeutic effects.
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- Appearance : Colorless to pale yellow liquid
- CAS Number : 898759-33-6
Biological Activity Overview
Research into the biological activity of this compound reveals its potential in various therapeutic areas, including anticancer properties and antimicrobial effects.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant antitumor activity across various cancer cell lines.
The mechanism of action for these compounds typically involves the inhibition of key pathways such as the epidermal growth factor receptor (EGFR), leading to apoptosis and cell cycle arrest in cancer cells.
Case Studies
A notable study involved synthesizing thiourea derivatives that included dioxolane structures similar to this compound. These derivatives exhibited potent cytotoxic effects against several cancer cell lines while remaining non-cytotoxic to normal cells:
- Cytotoxicity Assay : Sulforhodamine B (SRB) assay was employed to evaluate cell viability.
Mechanistic Insights
The biological activity of compounds like this compound can be attributed to their ability to interact with cellular pathways:
- EGFR Inhibition : Many dioxolane derivatives inhibit EGFR signaling pathways crucial for tumor growth.
- Mitochondrial Pathway Activation : Some studies suggest that these compounds may induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the dioxolane ring. For example, refluxing precursors in ethanol with catalytic acids (e.g., H₂SO₄) promotes ring-opening and alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield . Monitor reaction progress using TLC and optimize temperature (80–100°C) to minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?
- Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and dioxolane protons (δ 3.8–4.5 ppm). Compare with computed spectra from PubChem data .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~220 for C₁₂H₁₆O₂) and fragmentation patterns indicative of dioxolane cleavage.
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer: Avoid inhalation/contact with dust; use fume hoods and PPE (gloves, goggles). Store in airtight containers away from oxidizers and moisture. Monitor for degradation via periodic NMR analysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software is recommended?
- Methodological Answer: Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, the dioxolane ring’s chair conformation and methyl group orientations can be validated. Use Olex2 or Mercury for visualization and hydrogen-bonding analysis .
Q. What computational approaches validate electronic properties and reaction mechanisms?
- Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09/B3LYP/6-31G(d) to predict NMR chemical shifts (compare with experimental data).
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to study stability .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if applicable, using AutoDock Vina .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer:
- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening.
- COSY/NOESY : Identify through-space couplings between methyl and dioxolane protons.
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .
Q. What strategies mitigate competing pathways during functionalization (e.g., electrophilic substitution)?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
